molecular formula C11H10N6O2S B2388288 5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 1226430-49-4

5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2388288
CAS No.: 1226430-49-4
M. Wt: 290.3
InChI Key: QOYVAMHXJSLKNG-UHFFFAOYSA-N
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Description

5-Methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound belongs to the class of pyrazolopyridines, which are known for their diverse biological activities.

Mechanism of Action

Target of Action

The primary targets of the compound “5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” are currently unknown. The compound is a derivative of 1,3,4-thiadiazole , which is known to have a wide range of biological properties . .

Mode of Action

It is known that 1,3,4-thiadiazole derivatives can interact with various biological targets through different mechanisms, such as inhibition or activation of enzymes, interaction with cell receptors, or disruption of cell membranes . The specific mode of action of this compound would depend on its primary target(s).

Biochemical Pathways

Given the wide range of biological activities associated with 1,3,4-thiadiazole derivatives , it is likely that this compound could affect multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with 1,3,4-thiadiazole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolopyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis can also be employed to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound's structure and introduce new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed:

Scientific Research Applications

This compound has shown promise in various scientific research applications, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)hexanamide

  • N-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Uniqueness: Compared to similar compounds, 5-Methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide stands out due to its unique structural features and potential applications. Its distinct pyrazolopyridine core and functional groups contribute to its diverse biological activities and industrial uses.

Properties

IUPAC Name

5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O2S/c1-5-13-16-11(20-5)12-9(18)6-3-17(2)4-7-8(6)14-15-10(7)19/h3-4H,1-2H3,(H,15,19)(H,12,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYVAMHXJSLKNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CN(C=C3C2=NNC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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